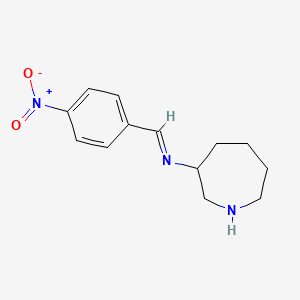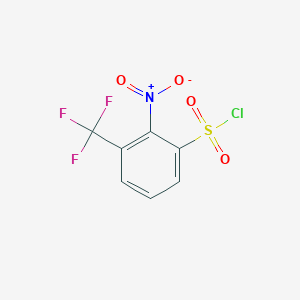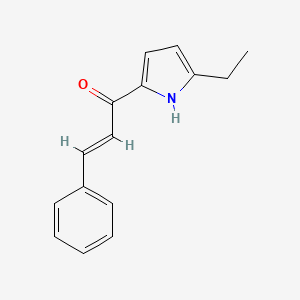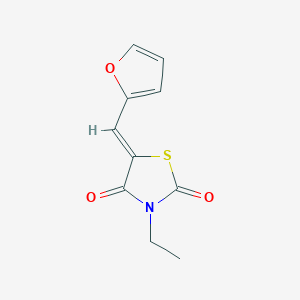
(R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoromethyl group, which is known for its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl sulfonamide as a starting material, which is then chlorinated using thionyl chloride or similar chlorinating agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes, where the precursor is reacted with chlorinating agents in the presence of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
®-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or oxidizing agent used. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfonyl chloride .
Aplicaciones Científicas De Investigación
®-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which ®-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride exerts its effects involves its ability to act as an electrophile, reacting with nucleophiles in various biochemical and chemical pathways. The trifluoromethyl group enhances its reactivity by stabilizing the transition state and increasing the electrophilicity of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Triflimides: Known for their strong electron-withdrawing properties, triflimides are used as catalysts and reagents in organic synthesis.
Uniqueness
®-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride is unique due to its specific structural configuration and the presence of both a trifluoromethyl group and a sulfonyl chloride group. This combination makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C4H7ClF3NO2S |
|---|---|
Peso molecular |
225.62 g/mol |
Nombre IUPAC |
N-methyl-N-[(2R)-1,1,1-trifluoropropan-2-yl]sulfamoyl chloride |
InChI |
InChI=1S/C4H7ClF3NO2S/c1-3(4(6,7)8)9(2)12(5,10)11/h3H,1-2H3/t3-/m1/s1 |
Clave InChI |
XGJHAAXYPJTPDR-GSVOUGTGSA-N |
SMILES isomérico |
C[C@H](C(F)(F)F)N(C)S(=O)(=O)Cl |
SMILES canónico |
CC(C(F)(F)F)N(C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)



![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)


![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12868399.png)

